

best practices for antibody selection for PP30 immunofluorescence

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Compound of Interest

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Application Notes and Protocols for PP30 Immunofluorescence

Due to the broad designation of "**PP30**," which can refer to several distinct proteins, this document provides detailed application notes for two of the most commonly researched "**PP30**" proteins: the p30 protein of African Swine Fever Virus (ASFV) and the human Ribonuclease P protein subunit p30 (**RPP30**). Researchers should first identify the specific **PP30** protein relevant to their study.

Application Note I: Best Practices for Antibody Selection for African Swine Fever Virus (ASFV) p30 Immunofluorescence

Audience: Researchers, scientists, and drug development professionals involved in ASFV research and diagnostics.

The p30 protein of African Swine Fever Virus (ASFV), encoded by the CP204L gene, is an early structural protein expressed throughout the viral replication cycle.^[1] It is highly immunogenic and plays a crucial role in the internalization of the virus.^[1] Its consistent expression and immunogenicity make it an excellent target for the detection of ASFV in infected cells via immunofluorescence.

Data Presentation: Antibody Performance

Quantitative data for commercially available anti-ASFV p30 antibodies is often limited to the manufacturer's validation. Researchers should perform in-house validation to determine the optimal antibody and concentration for their specific experimental conditions. Key parameters to assess include:

Parameter	Description	Ideal Outcome
Signal-to-Noise Ratio	The ratio of the fluorescence intensity of the specific signal (p30 staining in infected cells) to the background fluorescence (non-specific staining in uninfected cells or areas without the target).	High signal-to-noise ratio, indicating strong specific staining with minimal background.
Specificity	The ability of the antibody to bind exclusively to ASFV p30 and not to other viral or host cell proteins.	No or minimal off-target binding in uninfected control cells or in infected cells treated with a non-specific primary antibody.
Titer/Optimal Dilution	The dilution of the antibody that provides the best balance between strong specific signal and low background.	A high titer (i.e., effective at a high dilution) is often indicative of a high-affinity antibody.
Lot-to-Lot Consistency	The reproducibility of staining results using different batches of the same antibody.	Minimal variation in staining intensity and pattern between different lots.

Experimental Protocols

It is critical to validate the specificity of the selected anti-ASFV p30 antibody. A recommended workflow includes:

- Western Blotting:

- Lyse both ASFV-infected and uninfected control cells.
- Run the lysates on an SDS-PAGE gel and transfer to a membrane.
- Probe the membrane with the anti-ASFV p30 antibody.
- A specific antibody should detect a single band at the expected molecular weight of approximately 30 kDa only in the lysate from infected cells.[\[2\]](#)
- Positive and Negative Controls in Immunofluorescence:
 - Positive Control: ASFV-infected cells. These should show a distinct fluorescent signal.
 - Negative Control: Uninfected cells of the same type. These should show no or very low background fluorescence.
 - Secondary Antibody Control: Incubate infected cells with only the secondary antibody (no primary antibody). This control is essential to check for non-specific binding of the secondary antibody.

This protocol is adapted from established methods for the detection of ASFV p30.[\[2\]](#)

Materials:

- ASFV-infected and uninfected control cells grown on coverslips or in chamber slides.
- Phosphate-Buffered Saline (PBS).
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS.
- Permeabilization Solution: 0.1-0.5% Triton X-100 in PBS.[\[2\]](#)[\[3\]](#)
- Blocking Buffer: 10% normal serum (from the same species as the secondary antibody) in PBS with 0.1% Triton X-100.[\[3\]](#)
- Primary Antibody: Anti-ASFV p30 antibody, diluted in blocking buffer.
- Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody, diluted in blocking buffer.

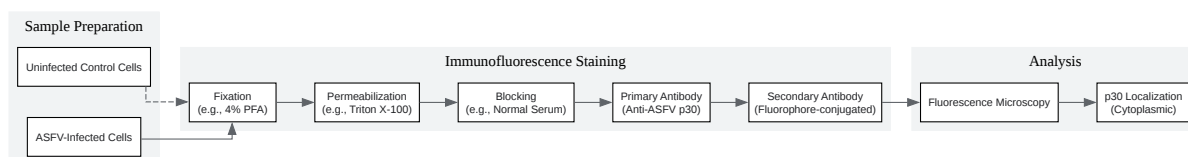
- Nuclear Counterstain: DAPI or Hoechst solution.
- Antifade Mounting Medium.

Procedure:

- Cell Culture: Seed cells on coverslips or chamber slides and allow them to adhere. Infect cells with ASFV and incubate for the desired time (e.g., 24 hours).[2]
- Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Permeabilization: Incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes at room temperature to allow the antibody to access intracellular antigens.[2]
- Blocking: Wash the cells with PBS. Incubate with blocking buffer for 30-60 minutes at room temperature to minimize non-specific antibody binding.[3]
- Primary Antibody Incubation: Dilute the primary anti-ASFV p30 antibody to its optimal concentration in the blocking buffer. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
- Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5 minutes at room temperature.
- Mounting: Wash the cells one final time with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.

- Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

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Caption: Workflow for the immunofluorescent detection of ASFV p30.

Application Note II: Best Practices for Antibody Selection for Human RPP30 Immunofluorescence

Audience: Researchers, scientists, and drug development professionals studying human RNA processing and nuclear biology.

Human Ribonuclease P protein subunit p30 (**RPP30**) is a protein component of the Ribonuclease P (RNase P) and Ribonuclease MRP complexes. These ribonucleoprotein complexes are essential for the processing of precursor tRNAs and pre-rRNAs, respectively. Consistent with its function, **RPP30** is localized to the nucleus and, more specifically, the nucleolus.

Data Presentation: Antibody Performance

As with any antibody, rigorous validation is key. When selecting an anti-**RPP30** antibody, consider the following performance metrics:

Parameter	Description	Ideal Outcome
Signal-to-Noise Ratio	The ratio of fluorescence intensity in the nucleus/nucleolus to the cytoplasmic background.	A high ratio indicating specific nuclear and nucleolar staining.
Specificity	The ability of the antibody to bind to RPP30 and not other nuclear proteins. Validation using techniques like siRNA knockdown or knockout cell lines is highly recommended.	A significant reduction in fluorescence signal in knockdown/knockout cells compared to wild-type controls.
Co-localization	The degree of spatial overlap between the RPP30 signal and known markers of the nucleolus (e.g., Fibrillarin, Nucleolin).	High degree of co-localization with nucleolar markers, confirming the expected subcellular localization.
Lot-to-Lot Consistency	The reproducibility of the nuclear and nucleolar staining pattern across different antibody batches.	Consistent staining patterns and intensity between different lots.

Experimental Protocols

- Western Blotting:
 - Perform Western blotting on whole-cell lysates and nuclear fractions.
 - The antibody should recognize a single band at the predicted molecular weight of **RPP30** (~30 kDa).
 - The signal should be enriched in the nuclear fraction compared to the whole-cell lysate.
- Genetic Validation (siRNA Knockdown):
 - Transfect cells with siRNA targeting the **RPP30** mRNA or a non-targeting control siRNA.

- After 48-72 hours, perform immunofluorescence staining with the anti-**RPP30** antibody.
- A specific antibody will show a marked decrease in the nuclear/nucleolar signal in the **RPP30** siRNA-treated cells compared to the control cells.

Materials:

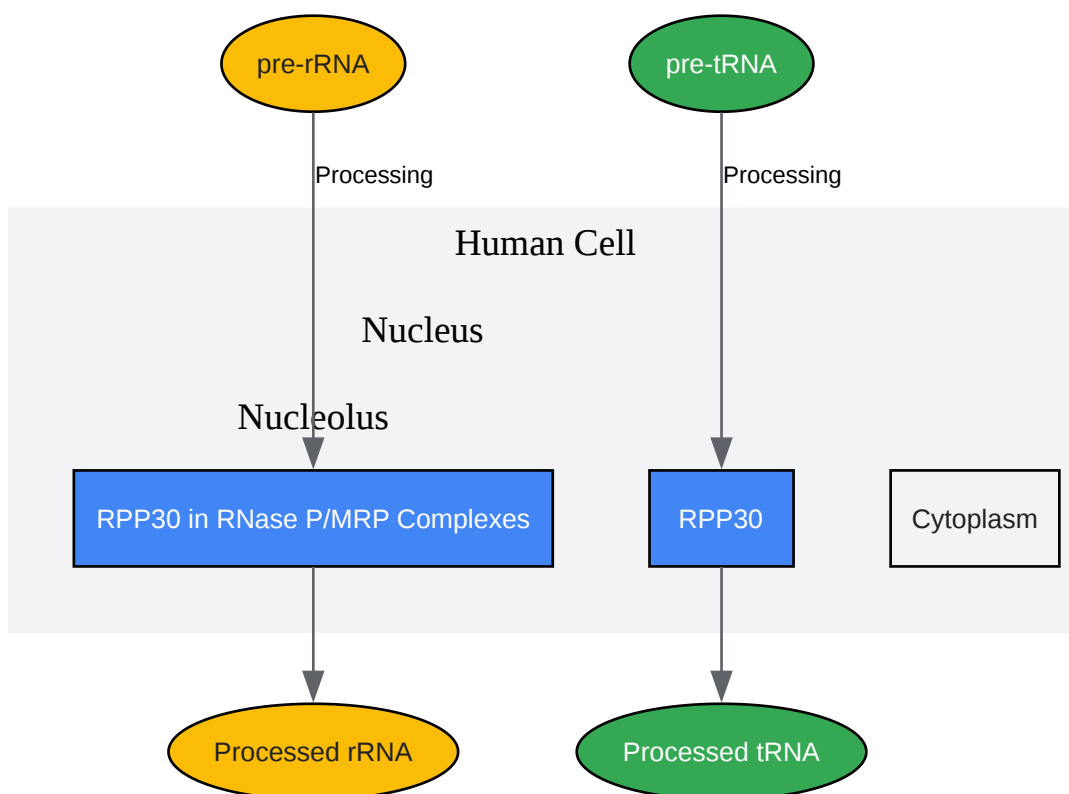
- Human cells grown on coverslips or in chamber slides.
- Phosphate-Buffered Saline (PBS).
- Fixation Solution: 4% paraformaldehyde (PFA) in PBS or ice-cold methanol.
- Permeabilization Solution: 0.1-0.25% Triton X-100 in PBS (if using PFA fixation).
- Blocking Buffer: 5% Normal Goat Serum (or serum from the secondary antibody host) with 0.1% Triton X-100 in PBS.
- Primary Antibody: Anti-**RPP30** antibody, diluted in blocking buffer.
- Secondary Antibody: Fluorophore-conjugated antibody against the host species of the primary antibody, diluted in blocking buffer.
- Nuclear Counterstain: DAPI or Hoechst solution.
- Antifade Mounting Medium.

Procedure:

- Cell Culture: Grow cells on coverslips to an appropriate confluency.
- Fixation:
 - Option A (PFA): Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
 - Option B (Methanol): Wash cells with PBS and fix with ice-cold 100% methanol for 10 minutes at -20°C.

- Permeabilization (for PFA fixation): Wash cells fixed with PFA three times with PBS. Permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash cells with PBS. Block with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the anti-R**PP30** primary antibody in blocking buffer. Incubate overnight at 4°C.
- Washing: Wash three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate for 1 hour at room temperature, protected from light.
- Washing: Wash three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate with DAPI or Hoechst solution to stain the nucleus.
- Mounting: Mount the coverslips on microscope slides with an antifade mounting medium.
- Imaging: Visualize using a confocal or widefield fluorescence microscope. Expect a strong signal in the nucleolus and a more diffuse signal throughout the nucleoplasm.[\[4\]](#)

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Caption: Subcellular localization and function of human **RPP30**.

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